21-Dehydrocortisol
Overview
Description
21-Dehydrocortisol is a C21-steroid that is cortisol in which the 21-hydroxy group has been oxidised to the corresponding aldehyde1. It is a 21-oxo steroid, a 20-oxo steroid, a 3-oxo-Delta (4) steroid, an 11beta-hydroxy steroid, a 17alpha-hydroxy steroid, a C21-steroid, a steroid aldehyde and a tertiary alpha-hydroxy ketone1. It is functionally related to a progesterone1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 21-Dehydrocortisol. However, one study mentions the enzymic reduction of 21-Dehydrocortisol to cortisol2.Molecular Structure Analysis
The molecular formula of 21-Dehydrocortisol is C21H28O51. The molecular weight is 360.4 g/mol1. The IUPAC name is 2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde1.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 21-Dehydrocortisol.Physical And Chemical Properties Analysis
21-Dehydrocortisol has a molecular weight of 360.444 Da and a monoisotopic mass of 360.193665 Da4. It has a density of 1.3±0.1 g/cm3, a boiling point of 536.1±50.0 °C at 760 mmHg, and a flash point of 292.1±26.6 °C4.
Scientific Research Applications
Biotransformation of Cortisol : 21-DF is a possible intermediate in the biotransformation of cortisol to cortoic acids. It has a significant reduction to cortisol and forms "cortienic acid" as a major metabolite, different from that of cortisol (Monder, Zumoff, Bradlow, & Hellman, 1975).
Stimulation of RNA Synthesis : In vitro studies have shown that 21-DF can stimulate RNA synthesis in isolated rat liver nuclei. It was effective at very low concentrations, suggesting its potential role in mediating the action of cortisol (Ohtsuka & Koide, 1969).
Interaction with Peptides : 21-DF reacts with amino acids or peptides, forming a labile Schiff base intermediate. The reaction products of 21-DF with glycylglycine were identified as cortisol-21-amine and N-glyoxylglycine (Sunaga, Koide, & Tatum, 1971).
Manufacture of Glucocorticoids : 21-DF is a key intermediate in manufacturing pharmaceutical glucocorticoids. A study demonstrated the establishment of a whole-cell biocatalyst to achieve 21-DF transformation with high catalytic activity and product specificity (Xiong et al., 2017).
Binding with Transcortin : 21-DF interacts with human plasma transcortin (corticosteroid-binding globulin). Its binding patterns differ from cortisol, indicating distinct physiological roles and interactions (Ohtsuka & Koide, 1968).
Safety And Hazards
The safety data sheet for 21-Dehydrocortisol suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes5. In case of accidental ingestion or contact, it is recommended to rinse with water and seek medical attention5.
Future Directions
I’m sorry, but I couldn’t find specific information on the future directions of 21-Dehydrocortisol research. However, corticosteroids are widely used in medicine, and ongoing research is likely to continue to explore their properties and potential applications6.
Please note that this information is based on the available resources and there might be more recent studies or data related to 21-Dehydrocortisol.
properties
IUPAC Name |
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,11,14-16,18,24,26H,3-8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIELFMXLFHFDRT-VWUMJDOOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)C=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)C=O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201240524 | |
Record name | (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201240524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
21-Dehydrocortisol | |
CAS RN |
14760-49-7 | |
Record name | (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-al | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14760-49-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21-Dehydrocortisol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014760497 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC15472 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (11β)-11,17-Dihydroxy-3,20-dioxopregn-4-en-21-al | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201240524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROCORTISONE 21-ALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XT2H26EPI2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.